静香醇 B

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Shizukaol B is a natural product that has been shown to inhibit the proliferation of human HL-60 cells . It also has an inhibitory effect on the production of inflammatory cytokines in vitro . It exhibits anti-inflammatory effects that suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), production of nitric oxide (NO), tumor necrosis factor-α (TNF-α), and interleukin-1β (IL-1β) in LPS-stimulated BV2 microglia .

Synthesis Analysis

Asymmetric syntheses of lindenane sesquiterpenoid [4 + 2] head-to-back dimers, namely sarbracholide and shizukaol B, are presented. In this synthesis, an MTBD-mediated one-pot Z-type elimination/lactonization was performed to install an α,β-unsaturated lactone, while a biomimetic [4 + 2] dimerization between a triene and dienophile was carried out to establish the dimers .Molecular Structure Analysis

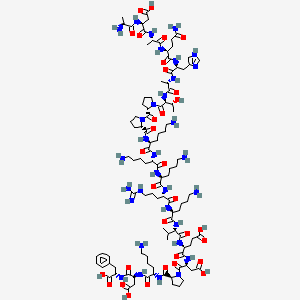

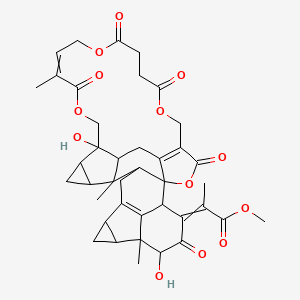

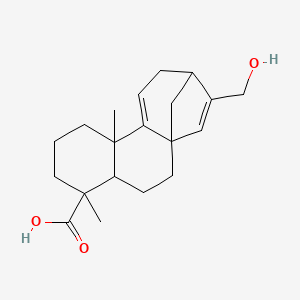

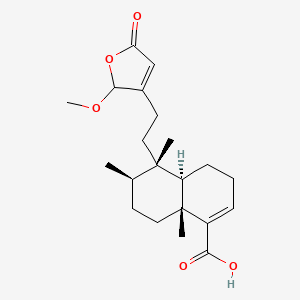

Shizukaol B has a molecular formula of C40H44O13 . More detailed structural information can be found in the referenced sources .Chemical Reactions Analysis

In research on naturally occurring sesquiterpenes, it was discovered that shizukaol-type dimers can be converted into peroxidized chlorahololide-type dimers . This potential change was discovered after simulations of the changes in corresponding shizukaols showed that three peroxide products were generated .Physical And Chemical Properties Analysis

Shizukaol B has a molecular weight of 732.77 and a molecular formula of C40H44O13 . It is a powder in physical form .科学研究应用

抗炎特性:静香醇 B 表现出显着的抗炎作用,特别是在小胶质细胞中。它抑制炎性标志物如诱导型一氧化氮合酶 (iNOS) 和环氧合酶-2 (COX-2) 的表达,并减少脂多糖 (LPS) 刺激的 BV2 小胶质细胞中一氧化氮、肿瘤坏死因子-α 和白细胞介素-1β 的产生。此作用部分归因于 JNK-AP-1 信号通路的调节 (Pan 等人,2017).

抗真菌活性:静香醇 B 已显示出对各种植物病原真菌的有效抗真菌活性,并对小麦叶锈病和番茄晚疫病等疾病具有保护活性 (Kang 等人,2017).

抗癌作用:研究表明,静香醇 B 可以通过调节 Wnt 信号通路抑制人肝癌细胞的生长。它诱导癌细胞凋亡,并降低 Wnt 通路中的关键蛋白 β-catenin 的表达 (Tang 等人,2016).

对代谢综合征的影响:静香醇 B 已被研究其在代谢综合征中的作用。它通过激活 AMP 活化的蛋白激酶 (AMPK)、增强肌肉细胞中的葡萄糖摄取和抑制肝糖异生来调节葡萄糖代谢 (Hu 等人,2017).

对 HIV-1 复制的影响:已证明静香醇 B 可以抑制 HIV-1 逆转录酶 RNase H,表明其作为 HIV-1 复制新型抑制剂的潜力 (Yang 等人,2012).

作用机制

Shizukaol B has an anti-inflammatory effect against lipopolysaccharide (LPS)-induced activation of BV2 microglial cells. It inhibits iNOS and COX-2, and suppresses NO production, TNF-α, and IL-1β expression . It also inhibits LPS-mediated c-Jun N-terminal kinase 1/2 (JNK) activation, without affecting ERK1/2 or p38 phosphorylation .

安全和危害

When handling Shizukaol B, avoid dust formation, breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

属性

IUPAC Name |

methyl 2-(18,30-dihydroxy-14,22,29-trimethyl-3,7,10,15,31-pentaoxo-2,6,11,16-tetraoxanonacyclo[16.15.3.125,29.01,23.04,34.019,21.022,36.026,28.033,37]heptatriaconta-4(34),13,25(37)-trien-32-ylidene)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H44O13/c1-16-8-9-50-27(41)6-7-28(42)51-14-20-22-13-25-37(3,23-12-24(23)39(25,48)15-52-34(16)45)26-11-19-18-10-21(18)38(4)30(19)31(40(22,26)53-36(20)47)29(32(43)33(38)44)17(2)35(46)49-5/h8,18,21,23-26,31,33,44,48H,6-7,9-15H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCEFZVURTXZBJM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCOC(=O)CCC(=O)OCC2=C3CC4C(C5CC5C4(COC1=O)O)(C6C3(C7C8=C(C6)C9CC9C8(C(C(=O)C7=C(C)C(=O)OC)O)C)OC2=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H44O13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 74400395 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Oxa-4,9-diazatricyclo[5.2.2.02,6]undeca-1(9),2(6),4,7-tetraene](/img/structure/B593465.png)

![3-Methylnaphtho[1,2-d]imidazole](/img/structure/B593477.png)